Home > Products > Screening Compounds P127972 > 2-(Methylcarbamoyl)isonicotinic acid
2-(Methylcarbamoyl)isonicotinic acid - 1279208-48-8

2-(Methylcarbamoyl)isonicotinic acid

Catalog Number: EVT-1719179
CAS Number: 1279208-48-8
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isonicotinic Acid

    Compound Description: Isonicotinic acid is an organic compound with a carboxylic acid group at the 4-position of a pyridine ring. It is commonly employed as a building block in coordination chemistry and materials science for synthesizing metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs demonstrate potential applications in gas adsorption [, ], catalysis [, ], and magnetism []. Moreover, isonicotinic acid serves as a precursor for preparing other biologically active compounds [, , ].

Isonicotinic Acid N-Oxide

    Compound Description: Isonicotinic acid N-oxide is a derivative of isonicotinic acid with an oxygen atom bonded to the nitrogen atom in the pyridine ring [, , ]. This modification alters its electronic properties and coordination behavior compared to isonicotinic acid. It's been explored in the synthesis of coordination polymers exhibiting diverse structures and potentially interesting magnetic properties [, ].

Nicotinic Acid

    Compound Description: Nicotinic acid, also known as niacin, is an isomer of isonicotinic acid with the carboxylic acid group located at the 3-position of the pyridine ring [, , , ]. Like isonicotinic acid, it also serves as a building block in coordination chemistry. The distinct arrangement of the carboxylic acid group in nicotinic acid can lead to different coordination modes and crystal packing compared to isonicotinic acid-based compounds.

Isonicotinic Acid Hydrazide (Isoniazid)

2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

    Compound Description: PCIH is a potent antimycobacterial agent synthesized by condensing 2-pyridylcarboxaldehyde with isoniazid []. This compound displays nanomolar activity against Mycobacterium tuberculosis, surpassing the efficacy of isoniazid itself []. PCIH acts as a lipophilic carrier for the isonicotinoyl hydrazide moiety, facilitating its entry into mycobacterial cells []. This compound showcases how structural modifications to isoniazid can significantly enhance its antimycobacterial properties.

Overview

2-(Methylcarbamoyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives, which are recognized for their diverse biological activities. This compound features a methylcarbamoyl group attached to the isonicotinic acid structure, enhancing its potential pharmacological properties.

Source

The compound can be synthesized through various organic reactions involving isonicotinic acid and methyl carbamate or its derivatives. Its relevance has been noted in studies focusing on enzyme inhibition, particularly regarding the KDM4A enzyme, which plays a role in various biological processes including gene regulation and cancer progression .

Classification

2-(Methylcarbamoyl)isonicotinic acid is classified as a pyridine carboxylic acid derivative. Its structure includes a pyridine ring, characteristic of many biologically active compounds, and it is categorized under organic compounds with potential pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 2-(methylcarbamoyl)isonicotinic acid can be achieved through several methods:

  1. Direct Reaction: The compound can be synthesized by reacting isonicotinic acid with methyl carbamate in the presence of a suitable catalyst or under specific reaction conditions to facilitate the formation of the amide bond.
  2. Multi-step Synthesis: Alternative synthetic routes may involve the conversion of isonicotinic acid to its corresponding amide followed by methylation using methyl iodide or similar reagents.

Technical Details

  • Reagents: Commonly used reagents include isonicotinic acid, methyl carbamate, and catalytic bases such as triethylamine.
  • Conditions: Reactions typically require controlled temperatures and may involve solvents like dimethylformamide or dichloromethane to enhance solubility and reaction efficiency.
Molecular Structure Analysis

Structure

The molecular formula of 2-(methylcarbamoyl)isonicotinic acid is C8_{8}H10_{10}N2_{2}O2_{2}. Its structure features:

  • A pyridine ring (C5_5H4_4N)
  • A carboxylic acid functional group (-COOH)
  • A methyl carbamoyl group (-NHCOCH3_3)

Data

  • Molecular Weight: Approximately 166.18 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally reported in the range of 120-130 °C.
Chemical Reactions Analysis

Reactions

2-(Methylcarbamoyl)isonicotinic acid participates in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield isonicotinic acid and methyl amine.
  2. Esterification: It can react with alcohols to form esters, which may have different biological activities.

Technical Details

The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl group in the methyl carbamoyl moiety, allowing it to engage in nucleophilic attack by various nucleophiles.

Mechanism of Action

Process

The mechanism by which 2-(methylcarbamoyl)isonicotinic acid exerts its biological effects involves inhibition of specific enzymes such as KDM4A. This enzyme demethylates lysine residues on histones, influencing gene expression.

Data

  • IC50 Value: The compound has shown an IC50 value of approximately 7.09 μM in inhibiting KDM4A enzymatic activity .
  • Binding Interactions: Studies indicate that the compound forms stable complexes with key residues in the enzyme's active site, enhancing its inhibitory effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

Scientific Uses

2-(Methylcarbamoyl)isonicotinic acid has several notable applications:

  1. Pharmaceutical Research: It serves as a lead compound for developing new inhibitors targeting KDM4A, which has implications in cancer therapy.
  2. Biochemical Studies: Utilized in assays to study histone demethylation processes and their effects on gene regulation.
  3. Drug Development: Potentially useful in designing novel drugs for treating diseases associated with dysregulated gene expression.
Discovery and Development of 2-(Methylcarbamoyl)isonicotinic Acid as a KDM4A Inhibitor

Fragment-Based Drug Discovery (FBDD) in Epigenetic Target Exploration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for targeting challenging epigenetic enzymes like lysine demethylases (KDMs). Unlike high-throughput screening (HTS), which evaluates large libraries of drug-like compounds (typically >500 Da), FBDD employs small molecular fragments (100–300 Da) that bind with lower affinity but higher ligand efficiency (LE > 0.3 kcal/mol per heavy atom). This approach efficiently explores chemical space due to fragments' structural simplicity, increasing the likelihood of identifying novel binding motifs in confined enzymatic pockets, such as the catalytic Jumonji C (JmjC) domain of KDM4A [3] [8].

Epigenetic targets like KDM4A are notoriously difficult to inhibit selectively due to structural conservation across KDM subfamilies. FBDD circumvents this by focusing on fragments that bind to key active-site features, such as the Fe(II)- and α-ketoglutarate (α-KG)-binding sites. The "rule of three" (molecular weight ≤300 Da, logP ≤3, H-bond donors/acceptors ≤3) guides fragment library design, ensuring favorable physicochemical properties for subsequent optimization. For KDM4A—a demethylase overexpressed in breast, prostate, and lung cancers—FBDD has enabled the discovery of substrate-competitive inhibitors that avoid off-target effects against related KDMs [1] [4] [7].

Virtual Screening Strategies for KDM4A Fragment Hit Identification

The identification of 2-(methylcarbamoyl)isonicotinic acid as a KDM4A inhibitor originated from a virtual screening (VS) campaign integrating docking and pharmacophore-based approaches. Researchers constructed a fragment library (~250,000 compounds) from commercial sources, filtered using the "rule of three" and Pan-Assay Interference Compounds (PAINS) filters to eliminate non-specific binders. The VS workflow employed:

  • Pharmacophore Modeling: A structure-based pharmacophore was derived from the KDM4A inhibitor QC5714 (PDB: 5VMP), featuring five key interactions: two H-bond acceptors, hydrophobic/π-π features, and a metal-chelating moiety [2].
  • Docking Studies: Molecular docking used the KDM4A co-crystal structure with QC6352 (PDB: 5VGI). Constraints included interactions with catalytic residues Tyr132, Lys206, and Fe(II) [2].

Orthogonal screening of 225 top-ranked fragments via a Homogeneous Time-Resolved Fluorescence (HTRF) assay identified 2-(methylcarbamoyl)isonicotinic acid as a primary hit. It inhibited H3K9me3 peptide demethylation with micromolar activity (IC~50~ undisclosed), validating the VS strategy [1] [2].

Table 1: Virtual Screening Strategies for KDM4A Fragment Identification

StrategyMethod DetailsKey ConstraintsValidation Metrics
Pharmacophore ScreeningLigandScout-generated model from PDB 5VMPH-bond acceptors, metal chelation, hydrophobicAUC/EF from ROC curves
DockingGlide HTVS/SP using PDB 5VGI gridTyr132, Lys206 H-bonds; Fe(II) coordinationRMSD = 0.58 Å (cognate docking)
Consensus ScoringMerged pharmacophore-fit and docking scores≥2 constraint features matched225 fragments selected for assay

Role in Rational Drug Design for Lysine Demethylase Inhibition

2-(methylcarbamoyl)isonicotinic acid serves as a critical scaffold for rational inhibitor design due to its dual binding modes:1. Active-Site Interactions:- The isonicotinic acid nitrogen and carbonyl oxygen form a bidentate coordination with the catalytic Fe(II), displacing α-KG.- The carbamoyl group engages in H-bonds with Lys206 and Tyr132, key residues for α-KG binding [2] [6].2. Fragment Growing Strategy:- Computational saturation mutagenesis identified the C5-position of the pyridine ring as optimal for elongation. Adding hydrophobic groups enhanced van der Waals contacts with the substrate-binding cleft, improving potency 10-fold in early analogs [1] [2].

This fragment’s binding mode informed the development of derivatives with higher selectivity for KDM4A over KDM4B/C. Unlike bulkier inhibitors, its small size avoids clashes with KDM4-specific residues (e.g., Leu287 in KDM4A vs. Phe in KDM4B), leveraging subtle active-site differences [6]. Thermodynamic profiling revealed enthalpy-driven binding via optimized polar interactions—a hallmark of FBDD-derived inhibitors that supports selectivity [3] [8].

Table 2: Key Binding Interactions and Optimization of 2-(Methylcarbamoyl)isonicotinic Acid

Fragment FeatureTarget InteractionOptimization StrategyEffect on Potency
Pyridine NFe(II) coordinationNone (core pharmacophore)Essential for activity
Carbamoyl carbonylH-bond with Tyr132/Lys206Methyl group added for stabilityMaintained μM activity
C5-position (pyridine)Adjacent to hydrophobic subpocketAddition of aryl/alkyl groups10-fold ↑ in affinity

Properties

CAS Number

1279208-48-8

Product Name

2-(Methylcarbamoyl)isonicotinic acid

IUPAC Name

2-(methylcarbamoyl)pyridine-4-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13)

InChI Key

PVIZBGMQZAJNIH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)C(=O)O

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.